molecular formula C22H20BrNO4 B3986266 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3986266
M. Wt: 442.3 g/mol
InChI Key: QYDHLFSULMPJBS-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a hexahydro-isoindole-dione derivative featuring a 4-bromophenyl group linked via an ethoxy ketone bridge. The hexahydro-isoindole-dione core provides rigidity and hydrogen-bonding capacity, while the bromophenyl and ethoxy groups enhance lipophilicity and electronic interactions, making it a candidate for antitumor and pesticidal applications .

Synthetic routes for related isoindole-dione derivatives often involve condensation reactions, such as the fusion of phthalic anhydride with aromatic amines or hydrazines, followed by functionalization via chlorination, methoxylation, or azide substitution . Spectral characterization (e.g., IR and NMR) is critical for confirming structural features like imidic CO (1746–1700 cm⁻¹) and amidic CO (1685 cm⁻¹) bonds .

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c23-15-7-5-14(6-8-15)20(25)13-28-17-11-9-16(10-12-17)24-21(26)18-3-1-2-4-19(18)22(24)27/h5-12,18-19H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDHLFSULMPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: Formation of the oxoethoxy linkage through esterification reactions involving appropriate carboxylic acids and alcohols.

    Cyclization: Formation of the hexahydroisoindole dione core through cyclization reactions, often involving amines and anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxoethoxy linkage can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications Reference
Target Compound C₂₂H₁₉BrN₂O₄* 4-Bromophenyl, ethoxy ketone ~479.3 Antitumor (potential)
2-{2-[4-(4-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione C₂₃H₂₇N₃O₄ 4-Methoxyphenyl, piperazinyl 425.5 CNS modulation (inferred)
2-(2-{4-[2-(Isopropylthio)phenyl]-1-piperazinyl}ethyl)hexahydro-1H-isoindole-1,3(2H)-dione HCl C₂₃H₃₄ClN₃O₂S Isopropylthio phenyl, piperazinyl 452.1 Agrochemical (potential)
Flumipropyn (Pesticide) C₁₇H₁₄ClFNO₂S Chloro-fluoro-phenyl, propynyl 349.8 Herbicide
2-Phenyl-1H-isoindole-1,3(2H)-dione C₁₄H₉NO₂ Phenyl (non-hydrogenated core) 223.2 Chemical intermediate

*Estimated based on structural analysis.

Key Observations:
  • Bromine vs.
  • Hexahydro Core : Saturation of the isoindole ring in the target compound increases conformational flexibility compared to aromatic analogs like 2-phenyl-isoindole-dione .
  • Piperazinyl Modifications : Compounds with piperazinyl groups (e.g., ) exhibit enhanced solubility and CNS activity, contrasting with the target compound’s ethoxy-ketone linker, which may favor membrane permeability .

Pharmacological and Functional Comparisons

Table 2: Bioactivity Profiles
Compound Type Activity Mechanism (Inferred) Reference
Target Compound Antitumor (potential) Inhibition of kinase or DNA-binding proteins
Phthalazinone Derivatives Antitumor (confirmed) Topoisomerase inhibition
Quinazolin-Thiophene Hybrids Antioxidant Free radical scavenging
Flumipropyn Herbicidal Photosynthesis inhibition
Benzylideneamino Derivatives Antimicrobial (E. coli inhibition) Cell wall synthesis disruption
Key Findings:
  • Antitumor Potential: The target compound’s bromophenyl group may mimic phthalazinone derivatives (), which show antitumor activity via topoisomerase inhibition .
  • Agrochemical vs. Pharmaceutical : Flumipropyn’s pesticidal activity contrasts with the target compound’s hypothesized antitumor use, highlighting structural tailoring for specific applications .
  • Antimicrobial Activity: Benzylideneamino-substituted isoindole-diones () demonstrate potency against E. coli, suggesting that the target compound’s ethoxy group could be modified for similar effects .

Molecular Interactions

  • Binding Affinities : Quinazolin-thiophene hybrids () exhibit strong docking scores with antioxidant enzymes, implying that the target compound’s bromophenyl group could enhance interactions with hydrophobic enzyme pockets .
  • Solubility and Bioavailability : Piperazinyl derivatives () show improved aqueous solubility due to the basic nitrogen, whereas the target compound’s lipophilic bromine may favor blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

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